molecular formula C5HCl3NNaO B1324437 Sodium 3,5,6-trichloropyridin-2-olate CAS No. 37439-34-2

Sodium 3,5,6-trichloropyridin-2-olate

Cat. No. B1324437
CAS RN: 37439-34-2
M. Wt: 220.41 g/mol
InChI Key: JAWYJCBOOSFRKD-UHFFFAOYSA-M
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Description

Sodium 3,5,6-trichloropyridin-2-olate (STCP) is a compound with the molecular formula C5HCl3NNaO and a molecular weight of 220.41 g/mol . It is a necessary precursor compound for the production of chlorpyrifos and triclopyr, which are extensively used as a pesticide and herbicide, respectively .


Synthesis Analysis

While specific synthesis methods for STCP were not found in the search results, it is known that STCP is an intermediate in the production of chlorpyrifos .


Molecular Structure Analysis

The InChI code for STCP is 1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1 . Its canonical SMILES is C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+] .


Physical And Chemical Properties Analysis

STCP is a solid at room temperature . It has a topological polar surface area of 36 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Sodium 3,5,6-trichloropyridin-2-olate: A Comprehensive Analysis of Scientific Research Applications:

Organic Synthesis Catalyst

Sodium 3,5,6-trichloropyridin-2-olate is primarily used as a catalyst in organic synthesis reactions. It facilitates various chemical transformations such as hydroxylation reactions, which introduce hydroxyl groups into organic compounds, and acyl chlorination reactions, which convert carboxylic acids into acyl chlorides .

Pesticide Metabolite Synthesis

This compound serves as an intermediate in the synthesis of Chlorpyrifos (Diethyl-d10), a derivative of 3,5,6-Trichloro-2-pyridinol. It is a metabolite of Chlorpyrifos and is used as a standard for pesticide detection .

Market Analysis

The global market for Sodium 3,5,6-Trichloropyridin-2-Olate is expanding, with projections indicating significant growth by 2027. This growth is attributed to its diverse applications in various fields such as agriculture and pharmaceuticals .

Synthesis Research

Research on the synthesis of Sodium 3,5,6-trichloropyridin-2-olate includes exploring different preparation methods and comparing their advantages and disadvantages. The focus is on improving the efficiency and yield of these synthesis processes .

Pharmaceutical Research

In pharmaceutical research, this compound’s catalytic properties can be harnessed to synthesize new drugs or improve existing drug formulations.

These are some of the unique applications of Sodium 3,5,6-trichloropyridin-2-olate in scientific research. Each application showcases the compound’s versatility and importance across different industries.

For further details or specific inquiries about each application, feel free to ask!

ChemBK - Chemical Encyclopedia ChemicalBook - Sodium 3,5,6-trichloropyridin-2-olate SIOC Journal - Synthesis Research Ken Research - Market Analysis

Mechanism of Action

While the specific mechanism of action for STCP was not found in the search results, it is known that STCP poisoning could induce mild myelin sheath damage .

Safety and Hazards

STCP is associated with certain hazards. It has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with STCP include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

sodium;3,5,6-trichloropyridin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO.Na/c6-2-1-3(7)5(10)9-4(2)8;/h1H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWYJCBOOSFRKD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027994
Record name Sodium 3,5,6-trichloropyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3,5,6-trichloropyridin-2-olate

CAS RN

37439-34-2
Record name 2(1H)-Pyridinone, 3,5,6-trichloro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,5,6-trichloropyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3,5,6-trichloropyridin-2-olate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Sodium 3,5,6-trichloropyridin-2-olate in the synthesis of Chlorpyrifos?

A: Sodium 3,5,6-trichloropyridin-2-olate is a key reactant [] in the synthesis of Chlorpyrifos. The provided research paper [] describes a method where this compound reacts with ethyl chloride in the presence of a catalyst to produce Chlorpyrifos.

Q2: The research mentions that the solvent used in this synthesis can be recycled. How does this relate to Sodium 3,5,6-trichloropyridin-2-olate?

A: While the abstract doesn't explicitly detail the solvent's interaction with Sodium 3,5,6-trichloropyridin-2-olate, the fact that the solvent can be recycled after product precipitation suggests that the sodium salt is either fully consumed in the reaction or remains dissolved in the solvent after Chlorpyrifos precipitation. This efficient use of Sodium 3,5,6-trichloropyridin-2-olate contributes to the environmental and cost benefits of the described synthesis method [].

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